molecular formula C21H37N B8200731 4-Pentyl-4'-propyl-[1,1'-bi(cyclohexane)]-4-carbonitrile

4-Pentyl-4'-propyl-[1,1'-bi(cyclohexane)]-4-carbonitrile

Cat. No.: B8200731
M. Wt: 303.5 g/mol
InChI Key: FPWFNVGRAFGQQV-UHFFFAOYSA-N
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Description

4-Pentyl-4’-propyl-[1,1’-bi(cyclohexane)]-4-carbonitrile is an organic compound with the molecular formula C20H38. It is characterized by its unique structure, which includes two cyclohexane rings connected by a carbon-carbon bond, with a pentyl group and a propyl group attached to the cyclohexane rings. This compound is known for its thermal stability and solubility, making it useful in various chemical applications .

Preparation Methods

The synthesis of 4-Pentyl-4’-propyl-[1,1’-bi(cyclohexane)]-4-carbonitrile typically involves the following steps:

Chemical Reactions Analysis

4-Pentyl-4’-propyl-[1,1’-bi(cyclohexane)]-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of alkanes.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of halogenated derivatives.

    Common Reagents and Conditions: Typical reagents include halides, oxidizing agents, and reducing agents. Reactions are often carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

    Major Products: The major products formed from these reactions include carboxylic acids, alkanes, and halogenated derivatives

Scientific Research Applications

4-Pentyl-4’-propyl-[1,1’-bi(cyclohexane)]-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of complex organic molecules.

    Biology: The compound is used in the study of lipid bilayers and membrane proteins due to its amphiphilic nature.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent, given its ability to interact with biological membranes.

    Industry: It is used as a lubricant, anti-corrosion agent, and in the production of specialty chemicals

Mechanism of Action

The mechanism of action of 4-Pentyl-4’-propyl-[1,1’-bi(cyclohexane)]-4-carbonitrile involves its interaction with molecular targets such as lipid bilayers and membrane proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence the function of membrane-bound proteins and receptors, thereby modulating cellular processes .

Comparison with Similar Compounds

4-Pentyl-4’-propyl-[1,1’-bi(cyclohexane)]-4-carbonitrile can be compared with other similar compounds, such as:

    4-Pentyl-4’-propyl-[1,1’-bi(cyclohexane)]: This compound lacks the carbonitrile group, making it less reactive in certain chemical reactions.

    4-Pentyl-4’-propyl-[1,1’-bi(cyclohexane)]-4-carboxylic acid: This compound has a carboxylic acid group instead of a carbonitrile group, which affects its solubility and reactivity.

    4-Pentyl-4’-propyl-[1,1’-bi(cyclohexane)]-4-hydroxy: This compound has a hydroxyl group, making it more hydrophilic and reactive in hydrogen bonding.

Properties

IUPAC Name

1-pentyl-4-(4-propylcyclohexyl)cyclohexane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37N/c1-3-5-6-14-21(17-22)15-12-20(13-16-21)19-10-8-18(7-4-2)9-11-19/h18-20H,3-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWFNVGRAFGQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1(CCC(CC1)C2CCC(CC2)CCC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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